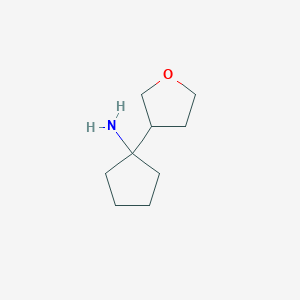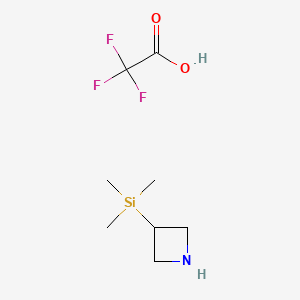
3-(Trimethylsilyl)azetidine,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethylsilyl)azetidine, trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful in various chemical transformations Trifluoroacetic acid is a strong acid commonly used in organic synthesis and as a solvent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)azetidine typically involves the functionalization of azetidine rings. One common method is the cross-coupling reaction using palladium catalysts and phosphine ligands. For example, starting from 3-iodo-azetidine, an azetidine-zinc complex can be generated, which then undergoes cross-coupling to form the desired product .
Industrial Production Methods
Industrial production methods for 3-(Trimethylsilyl)azetidine, trifluoroacetic acid are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trimethylsilyl)azetidine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to its strained structure.
Ring-Opening Reactions: The strained azetidine ring can be opened under certain conditions, leading to the formation of linear or branched products.
Cross-Coupling Reactions: As mentioned earlier, cross-coupling reactions using palladium catalysts are common for functionalizing the azetidine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Phosphine Ligands: Often employed in conjunction with palladium catalysts.
Nucleophiles: Used in substitution reactions to attack the azetidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield various substituted azetidines, while ring-opening reactions can produce linear or branched amines.
Wissenschaftliche Forschungsanwendungen
3-(Trimethylsilyl)azetidine, trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Used in various industrial processes, including catalysis and material science.
Wirkmechanismus
The mechanism of action of 3-(Trimethylsilyl)azetidine, trifluoroacetic acid involves its reactivity due to the strained azetidine ring and the presence of the trimethylsilyl and trifluoroacetic acid groups. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations. The trimethylsilyl group can act as a protecting group, while the trifluoroacetic acid can provide acidic conditions for various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle without the trimethylsilyl and trifluoroacetic acid groups.
3-Iodo-azetidine: A precursor used in the synthesis of 3-(Trimethylsilyl)azetidine.
Trimethylsilyl Trifluoroacetate: A compound containing the trimethylsilyl and trifluoroacetic acid groups but lacking the azetidine ring.
Uniqueness
3-(Trimethylsilyl)azetidine, trifluoroacetic acid is unique due to the combination of the strained azetidine ring with the trimethylsilyl and trifluoroacetic acid groups.
Eigenschaften
Molekularformel |
C8H16F3NO2Si |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
azetidin-3-yl(trimethyl)silane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H15NSi.C2HF3O2/c1-8(2,3)6-4-7-5-6;3-2(4,5)1(6)7/h6-7H,4-5H2,1-3H3;(H,6,7) |
InChI-Schlüssel |
VECYOCJAYGUSFH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1CNC1.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


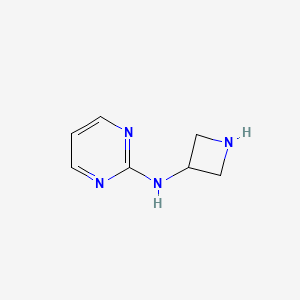
![tert-butylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate](/img/structure/B13560800.png)
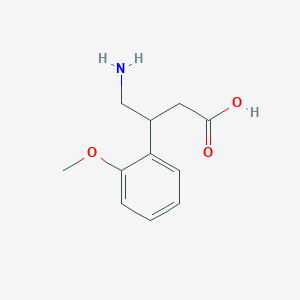

![[2-(Aminomethyl)cyclohexyl]methanol](/img/structure/B13560812.png)
![9-Azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13560816.png)

![2-{6-Phenyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13560836.png)
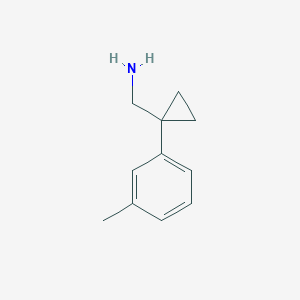
![Tert-butyl6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13560851.png)
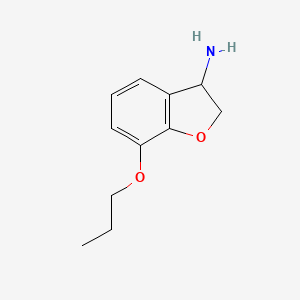
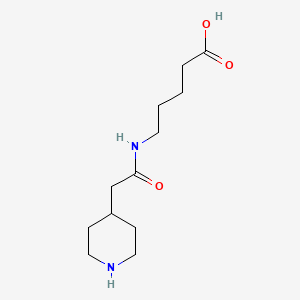
![2-oxo-2-(thiophen-2-yl)ethyl 2-{[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13560870.png)
